molecular formula C7H4N2S B576192 4-Thia-2,6a-diazacyclobut[cd]indene(9CI) CAS No. 171400-14-9

4-Thia-2,6a-diazacyclobut[cd]indene(9CI)

Cat. No.: B576192
CAS No.: 171400-14-9
M. Wt: 148.183
InChI Key: BOQJJWFBWUIPMA-UHFFFAOYSA-N
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Description

4-Thia-2,6a-diazacyclobut[cd]indene(9CI) is a heterocyclic compound featuring a cyclobutane ring fused to an indene moiety. The cyclobutane ring incorporates one sulfur atom (at position 4) and two nitrogen atoms (at positions 2 and 6a). This unique structure introduces significant electronic and steric effects due to the small, strained four-membered ring and the presence of heteroatoms.

Properties

CAS No.

171400-14-9

Molecular Formula

C7H4N2S

Molecular Weight

148.183

InChI

InChI=1S/C7H4N2S/c1-2-10-6-3-8-5-4-9(1)7(5)6/h1-4H

InChI Key

BOQJJWFBWUIPMA-UHFFFAOYSA-N

SMILES

C1=CSC2=C3N1C=C3N=C2

Synonyms

4-Thia-2,6a-diazacyclobut[cd]indene(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 4-Thia-2,6a-diazacyclobut[cd]indene(9CI) and related compounds:

Compound Name Structure Heteroatoms Ring Size Aromaticity Key Properties Applications/Context
4-Thia-2,6a-diazacyclobut[cd]indene(9CI) Cyclobutane fused to indene with S (position 4) and 2N (positions 2, 6a) S, 2N 4-membered Partially aromatic High ring strain, polar functional groups, potential for nucleophilic reactivity Pharmaceuticals, materials chemistry
Indene Benzene fused to cyclopentene None 5-membered Aromatic Liquid hydrocarbon (C₉H₈), bp 179–180°C, planar structure Resin synthesis
7b-Methyl-7bH-cyclopent(cd)indene Cyclopentane fused to indene None 5-membered Non-aromatic Vertical ionization energy (IEvert) = 7.56 eV, forms in combustion environments PAH growth in sooting flames
1,2,4-Ethanylylidenecyclobut[cd]indene, decahydro- Saturated cyclobutane fused to indene None 4-membered Non-aromatic Fully hydrogenated, stable, InChIKey: XQYZQYQAGVYHGR-UHFFFAOYSA-N Chemical synthesis (e.g., hydrogenation studies)

Key Research Findings

Reactivity and Stability
  • 4-Thia-2,6a-diazacyclobut[cd]indene(9CI) : The strained cyclobutane ring and heteroatoms (S, N) likely enhance reactivity. Sulfur and nitrogen may facilitate hydrogen bonding or coordination with metals, contrasting with purely hydrocarbon analogs.
  • Indene : Polymerizes readily under acid catalysis to form polyindene resins, leveraging its aromaticity and planar structure .
  • 7b-Methyl-7bH-cyclopent(cd)indene : Exhibits lower ionization energy (7.56 eV) compared to vinylnaphthalene (7.89 eV), making it a candidate for charge-transfer interactions in combustion environments .
Spectroscopic and Computational Insights
  • 7b-Methyl-7bH-cyclopent(cd)indene : Matches spectral features in experimental TPES (Threshold Photoelectron Spectroscopy) due to its distinct IEvert value, though it is underrepresented in PAH growth models .
  • Indene : Well-characterized in NMR and IR spectra, with computational studies confirming its aromatic resonance stabilization .

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